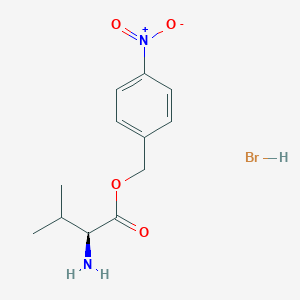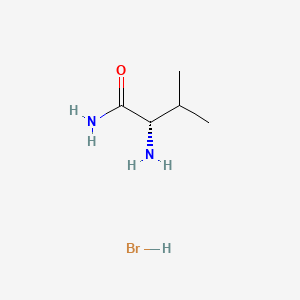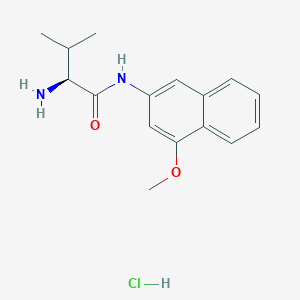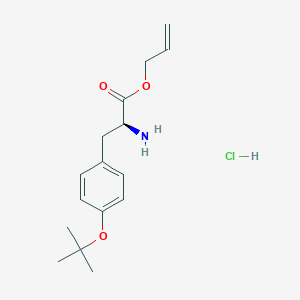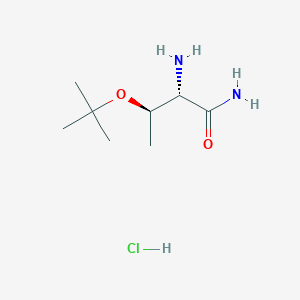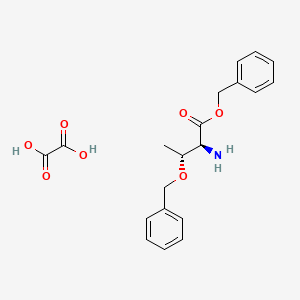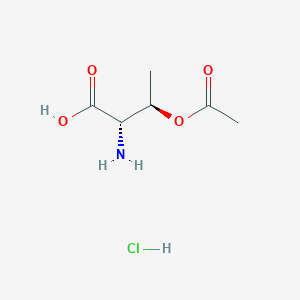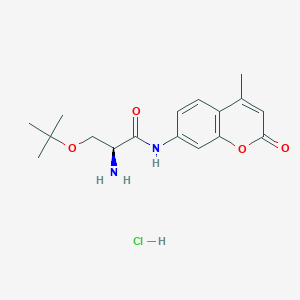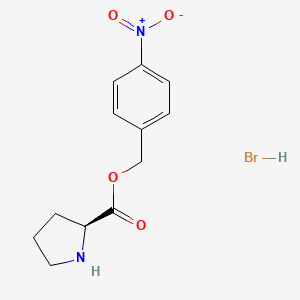
h-His(trt)-ome.hcl
Übersicht
Beschreibung
H-Histidine(trityl)-O-methyl ester hydrochloride: is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and other biochemical applications. The trityl group serves as a protecting group for the imidazole ring of histidine, preventing unwanted side reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Histidine: The synthesis begins with the protection of the imidazole ring of histidine using trityl chloride in the presence of a base such as triethylamine. This forms the trityl-protected histidine.
Esterification: The carboxyl group of the protected histidine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of H-Histidine(trityl)-O-methyl ester hydrochloride follows similar steps but on a larger scale. The process involves:
- Large-scale protection of histidine using trityl chloride.
- Esterification using methanol in large reactors.
- Conversion to the hydrochloride salt using hydrochloric acid in controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the ester group, converting it back to the carboxylic acid.
Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the histidine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the trityl group.
Major Products:
Oxidation: Oxidized derivatives of histidine.
Reduction: Histidine or its carboxylic acid form.
Substitution: Deprotected histidine ready for further reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Serves as a building block for more complex molecules.
Biology:
- Utilized in the study of enzyme mechanisms involving histidine residues.
- Acts as a model compound for studying protein-ligand interactions.
Medicine:
- Investigated for its potential in drug development, particularly in designing histidine-containing peptides.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of histidine-containing peptides for various applications, including cosmetics and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protected histidine derivative. The trityl group protects the imidazole ring during synthesis, preventing unwanted reactions. Once the trityl group is removed, the histidine residue can participate in various biochemical reactions, including acting as a ligand in enzyme active sites or as a building block in peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
H-Histidine(trityl)-OH: Similar structure but without the methyl ester group.
H-Histidine(benzyl)-O-methyl ester hydrochloride: Uses a benzyl group instead of a trityl group for protection.
H-Histidine(tert-butyl)-O-methyl ester hydrochloride: Uses a tert-butyl group for protection.
Uniqueness:
- The trityl group provides robust protection for the imidazole ring, making it particularly useful in peptide synthesis.
- The methyl ester group allows for easy conversion to other derivatives, enhancing its versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWDQDVADNDKT-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692805 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32946-56-8 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




